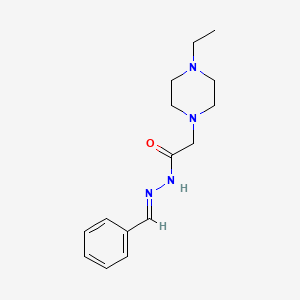

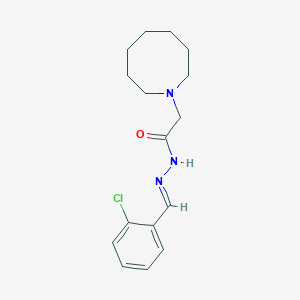

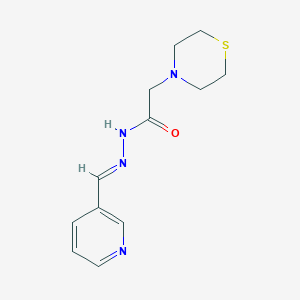

![molecular formula C18H11N3 B3836944 5H-苯并[g]吲哚[2,3-b]喹喔啉 CAS No. 249-06-9](/img/structure/B3836944.png)

5H-苯并[g]吲哚[2,3-b]喹喔啉

描述

5H-benzo[g]indolo[2,3-b]quinoxaline is a heterocyclic compound that has attracted significant attention due to its many applications in materials science and medicinal chemistry . It is used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .Molecular Structure Analysis

The molecular formula of Ethyl 5H-benzo[g]indolo[2,3-b]quinoxalin-5-ylacetate, a derivative of 5H-benzo[g]indolo[2,3-b]quinoxaline, is C22H17N3O2 . It has an average mass of 355.389 Da and a monoisotopic mass of 355.132080 Da .Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit characteristic electronic absorption and emission spectra which strongly depend on the nature of solvents used . These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .科学研究应用

合成与生物活性

5H-苯并[g]吲哚[2,3-b]喹喔啉及其衍生物已被合成并评估了各种生物活性。例如,从 3H-苯并[e]吲哚-1,2-二酮合成新的衍生物,并测试其细胞毒性、抗病毒活性、干扰素诱导能力和 DNA 亲和力。与没有苯环并环的类似化合物相比,这些化合物显示出更强的 DNA 结合,尽管它们的抗病毒活性降低 (Shibinskaya 等人,2011)。

光物理、电化学和热学性质

5H-苯并[g]吲哚[2,3-b]喹喔啉衍生物的光物理、电化学和热学性质已得到研究。这些衍生物的光能带隙在 2.53 - 2.58 eV 范围内。进行了包括热重分析 (TGA) 和差热分析 (DTA) 在内的热分析,以了解它们的稳定性以及在材料科学中的潜在应用 (Shaikh 等人,2015)。

DNA 拓扑异构酶 II 抑制剂和抗癌特性

一些甲基取代的吲哚[2,3-b]喹啉(与 5H-苯并[g]吲哚[2,3-b]喹喔啉在结构上相关)显示出显着的细胞毒性和抗菌活性。这些化合物充当 DNA 拓扑异构酶 II 抑制剂,这一机制与抗癌治疗相关。它们的活性受甲基取代基的位置和数量的影响,某些衍生物对各种病原体和癌细胞系表现出显着的活性 (Peczyńska-Czoch 等人,1994)。

DNA 结合特性

5H-苯并[g]吲哚[2,3-b]喹喔啉衍生物的 DNA 结合特性已被探索。例如,某些衍生物已被合成并转化为阳离子体系,以使用包括紫外可见光谱和分子建模在内的各种技术检查它们的 DNA 结合特性。这些研究对于理解这些化合物与 DNA 的相互作用至关重要,这在药物设计和开发中具有意义 (Molina 等人,1996)。

一步合成和生物学相关性

已经开发了通过钌催化过程一步合成 N-取代的吲哚[2,3-b]喹喔啉。这种高效的合成方法允许制备生物学相关的衍生物,表明在药物研究中具有广泛的适用性 (Laru 等人,2021)。

用于电子设备的溶液可加工材料

已经合成了具有连接到更大稠环芳烃的 6H-吲哚[2,3-b]喹喔啉的新型杂化材料。这些材料已被表征其电子特性,并用作有机发光二极管 (OLED) 中的电子传输和发光层。此类研究表明 5H-苯并[g]吲哚[2,3-b]喹喔啉衍生物在电子和光子应用中的潜在用途 (Tyagi 等人,2011)。

作用机制

未来方向

Given the significant attention that indoloquinoxalines have attracted due to their many applications in materials science and medicinal chemistry, future research could focus on developing more efficient approaches for the synthesis of indolo[2,3-b]quinoxaline derivatives . Additionally, the exploration of their potential applications in optoelectronic devices and their biological activity could be areas of interest .

属性

IUPAC Name |

2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3/c1-2-6-12-10-16-15(9-11(12)5-1)19-17-13-7-3-4-8-14(13)20-18(17)21-16/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTQJHWPLZIMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5NC4=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418812 | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Benz[g]indolo[2,3-b]quinoxaline | |

CAS RN |

249-06-9 | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

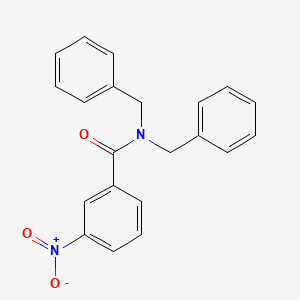

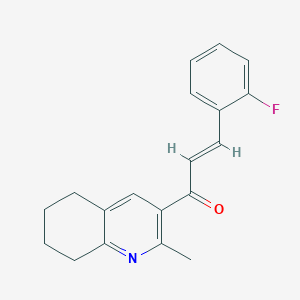

![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)

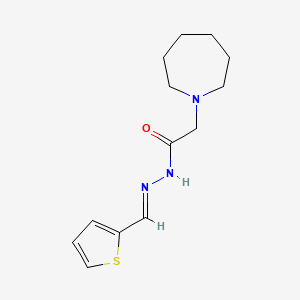

![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)

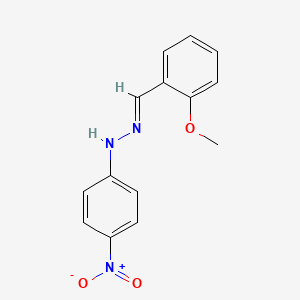

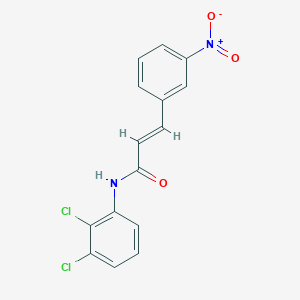

![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)

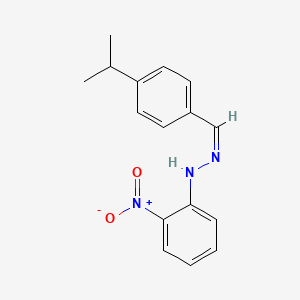

![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)